![molecular formula C21H19ClN2O3S B4176360 N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4176360.png)
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, and overexpression of this kinase has been linked to cancer. MLN8054 has been shown to inhibit Aurora A kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase plays a crucial role in cell division, and its overexpression has been linked to cancer. Inhibition of Aurora A kinase activity by N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide leads to cell cycle arrest and apoptosis in cancer cells. N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the phosphorylation of histone H3, a marker of Aurora A kinase activity.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of cancer stem cells. N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a potent inhibitor of Aurora A kinase and has been extensively studied in preclinical models. N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide on normal cells and tissues are not well understood. In addition, N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.
Zukünftige Richtungen
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Future studies should focus on determining the optimal dosage and administration schedule of N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide in humans. In addition, the effects of N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide on normal cells and tissues should be further investigated. N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide may also have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, where Aurora A kinase has been implicated. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the development of more effective anti-cancer therapies.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel, in cancer cells. In addition, N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-10-12-17(13-11-15)28(26,27)24-20-9-5-3-7-18(20)21(25)23-14-16-6-2-4-8-19(16)22/h2-13,24H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYISJLRLFLNCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.